ペルフルオロエチルシクロヘキサン

概要

説明

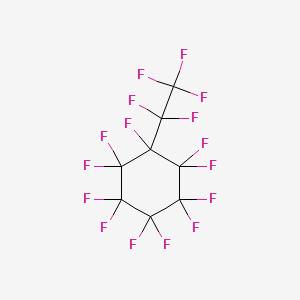

Perfluoroethylcyclohexane is a synthetic perfluorinated compound with the molecular formula C8F16. It is characterized by the replacement of all hydrogen atoms in ethylcyclohexane with fluorine atoms, resulting in a highly stable and inert compound. This compound is part of the broader class of perfluorinated compounds, known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy .

科学的研究の応用

Perfluoroethylcyclohexane has several applications in scientific research due to its unique properties:

作用機序

Target of Action

Perfluoroethylcyclohexane primarily targets the mitochondrial membrane and key molecular receptors . These targets play a crucial role in cellular metabolism and energy production. The compound interacts with the peroxisome proliferator receptor, cytochrome p450-dependent monooxygenases, and receptors involved in oxidative stress .

Mode of Action

It is believed to disrupt the mitochondrial membranes and alter the expression of key molecular targets . This disruption can lead to changes in cellular metabolism and energy production.

Biochemical Pathways

Given its interaction with the peroxisome proliferator receptor and cytochrome p450-dependent monooxygenases, it can be inferred that it may influence lipid metabolism and oxidative stress pathways .

Result of Action

The molecular and cellular effects of Perfluoroethylcyclohexane’s action include disruption of mitochondrial membranes and alteration in the expression of key molecular targets . Specifically, it has been observed to down-regulate glutathione-S-transferase, an enzyme involved in detoxification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoroethylcyclohexane. For instance, its persistence and potential for long-range transport can lead to widespread environmental contamination .

生化学分析

Biochemical Properties

Perfluoro(ethylcyclohexane) plays a significant role in biochemical reactions due to its strong carbon-fluorine bonds, which confer exceptional stability and resistance to metabolic breakdown. This compound interacts with various enzymes, proteins, and biomolecules, primarily through non-covalent interactions such as hydrophobic interactions and van der Waals forces. For instance, Perfluoro(ethylcyclohexane) has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity and affecting the metabolism of other substrates . Additionally, its interaction with lipid membranes can alter membrane fluidity and permeability, impacting cellular processes.

Cellular Effects

Perfluoro(ethylcyclohexane) exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Perfluoro(ethylcyclohexane) has been associated with alterations in the expression of genes involved in oxidative stress response and lipid metabolism . Furthermore, this compound can disrupt cell signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway, leading to changes in cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of Perfluoro(ethylcyclohexane) involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, Perfluoro(ethylcyclohexane) has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of endogenous and exogenous compounds . Additionally, it can modulate gene expression by interacting with nuclear receptors such as PPARs, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro(ethylcyclohexane) can change over time due to its stability and potential for bioaccumulation. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to Perfluoro(ethylcyclohexane) in in vitro and in vivo studies has revealed persistent effects on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Perfluoro(ethylcyclohexane) vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, Perfluoro(ethylcyclohexane) can induce toxic effects, including liver damage, endocrine disruption, and immune system impairment . Threshold effects have been observed, where certain dosages lead to significant adverse outcomes, highlighting the importance of dose-dependent studies in understanding the safety profile of this compound.

Metabolic Pathways

Perfluoro(ethylcyclohexane) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, Perfluoro(ethylcyclohexane) has been shown to interfere with lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation and synthesis . Additionally, its interaction with cytochrome P450 enzymes can impact the metabolism of other compounds, leading to altered metabolic profiles .

Transport and Distribution

Within cells and tissues, Perfluoro(ethylcyclohexane) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that Perfluoro(ethylcyclohexane) can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature . Additionally, its distribution can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Perfluoro(ethylcyclohexane) can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Perfluoro(ethylcyclohexane) has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in lipid metabolism and oxidative stress response . These interactions can influence the overall cellular response to Perfluoro(ethylcyclohexane) and its biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro(ethylcyclohexane) typically involves the fluorination of ethylcyclohexane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often made of materials like nickel or Monel, to withstand the highly reactive nature of fluorine. The process requires careful control of temperature and pressure to ensure complete fluorination and to prevent side reactions .

Industrial Production Methods

Industrial production of perfluoro(ethylcyclohexane) follows similar principles but on a larger scale. The process involves continuous fluorination in specialized reactors, with stringent safety measures to handle the reactive fluorine gas. The product is then purified through distillation or other separation techniques to obtain high-purity perfluoro(ethylcyclohexane) .

化学反応の分析

Types of Reactions

Perfluoroethylcyclohexane is highly resistant to most chemical reactions due to the strength of the carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Defluorination: This reaction involves the removal of fluorine atoms, typically using strong reducing agents or under high-temperature conditions.

Common Reagents and Conditions

Defluorination: Reagents such as lithium aluminum hydride (LiAlH4) or sodium in liquid ammonia can be used for defluorination reactions.

Substitution: Strong nucleophiles or electrophiles can facilitate substitution reactions, often requiring high temperatures and pressures.

Major Products Formed

類似化合物との比較

Similar Compounds

Perfluoro(4-ethylcyclohexane)sulfonic acid: A perfluorinated compound with a sulfonic acid group, used as a surfactant and in industrial applications.

Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.

Perfluorooctanesulfonic acid (PFOS): Used in stain repellents and firefighting foams, also known for its persistence and bioaccumulation.

Uniqueness

Perfluoroethylcyclohexane is unique due to its complete fluorination, which imparts exceptional thermal and chemical stability. Unlike its sulfonic acid counterpart, it lacks functional groups that confer surfactant properties, making it more suitable for applications requiring inertness and stability .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(4(14,15)8(22,23)24)2(10,11)5(16,17)7(20,21)6(18,19)3(1,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEJHICDPXGSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187140 | |

| Record name | Perfluoroethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Perfluoroethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-21-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, undecafluoro(pentafluoroethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3U84ZGA5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。